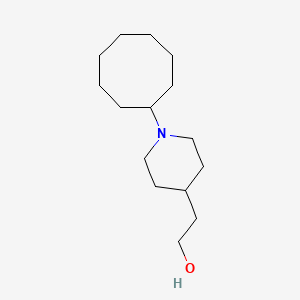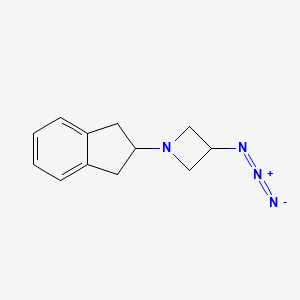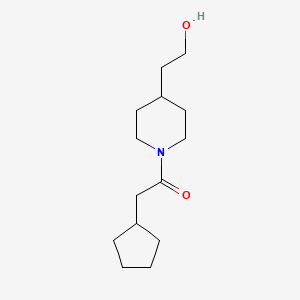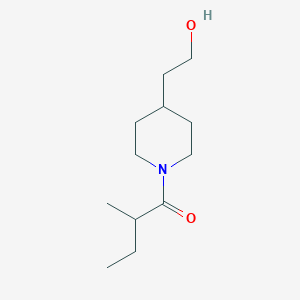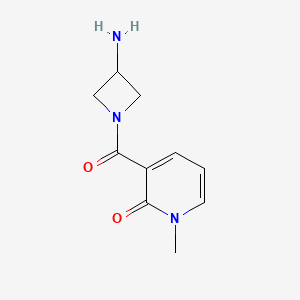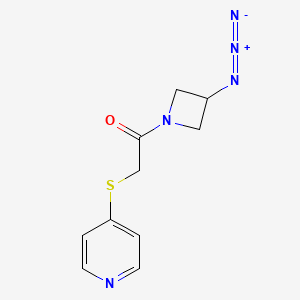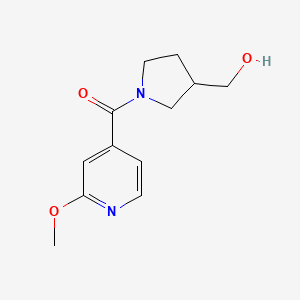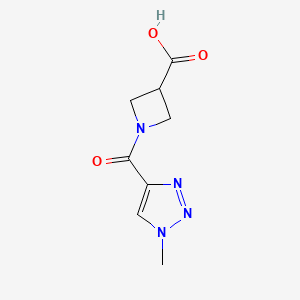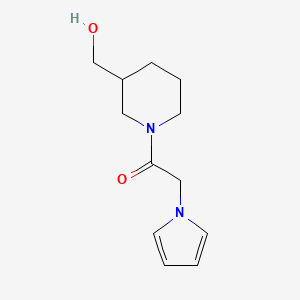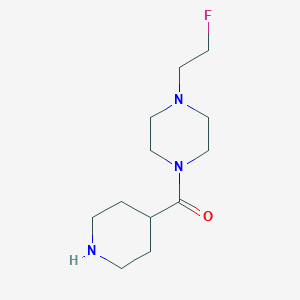
(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone
Overview
Description
“(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone” is a chemical compound with the molecular formula C12H22FN3O and a molecular weight of 243.32 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H-NMR Spectrum of “this compound” corresponds to its assigned structure .Scientific Research Applications
Synthesis and Structural Analysis
The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which is structurally similar to the compound , was synthesized and evaluated for its antiproliferative activity. The structural characteristics were confirmed using various spectral analyses, and the stability of the molecular structure was attributed to both inter and intra-molecular hydrogen bonds, as demonstrated through Hirshfeld surface analysis and 3D molecular surface contours (S. Benaka Prasad et al., 2018).
Anticancer Potential
A study on the synthesis and antileukemic activity of 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives, which are structurally related to the compound, revealed that some derivatives exhibited significant antiproliferative activity against human leukemia cells. The compounds’ chemical structures were confirmed through spectral analyses, and certain compounds were highlighted for their potential in inducing apoptosis (K. Vinaya et al., 2011).
Antipsychotic Applications
A series of conformationally restricted butyrophenones were synthesized, bearing fragments structurally related to the compound . These derivatives were evaluated for their potential as antipsychotic agents by examining their affinity for various dopamine and serotonin receptors. The findings suggested that certain compounds might be effective as neuroleptic drugs (E. Raviña et al., 2000).
Antimicrobial Activity
Some structurally related compounds were synthesized and assessed for their antimicrobial properties. The study reported that certain derivatives showed promising antimicrobial activity against various bacterial and fungal strains, indicating the potential of these structures for further antimicrobial research (L. Mallesha et al., 2014).
Neuroprotective Effects
Aryloxyethylamine derivatives were synthesized and evaluated for their neuroprotective activities in vitro and in vivo. Some compounds demonstrated potent neuroprotective effects against glutamate-induced cell death and ischemic conditions, indicating their potential as neuroprotective agents for conditions like stroke (Y. Zhong et al., 2020).
Antitubercular Properties
Compounds structurally similar to the compound were synthesized and evaluated for their antitubercular activities against Mycobacterium tuberculosis. The study identified certain derivatives with significant inhibitory activity, highlighting their potential for further development as antitubercular agents (S. S. Bisht et al., 2010).
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-4-yl)methanone are not yet fully understood. The compound may influence a variety of pathways, depending on its specific targets. These could include signaling pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
These properties would greatly influence the bioavailability of the compound, determining how much of the drug reaches its targets in the body .
Result of Action
Depending on its targets and mode of action, the compound could have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how stable it is in the body .
Properties
IUPAC Name |
[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22FN3O/c13-3-6-15-7-9-16(10-8-15)12(17)11-1-4-14-5-2-11/h11,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFPKGNSJDLPQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


